molecular formula C18H18N2O3 B017810 Benzyl [2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate CAS No. 53157-50-9

Benzyl [2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate

Cat. No. B017810
CAS RN: 53157-50-9
M. Wt: 310.3 g/mol
InChI Key: OFYSKCJCRYHZAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to Benzyl [2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate involves several steps, including oxidative photochemical cyclization and reactions with acid chloride derivatives at room temperature. For example, the oxidative photochemical cyclization of ethyl 3-(1-methyl-1H-indol-3-yl)-3-oxopropanoates via the Ullmann–Hurtley reaction and subsequent photocyclization using CuBr2 is a method to prepare benzo[a]carbazoles, a closely related compound class (Li et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray diffraction. For instance, the study of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate reveals significant insights into the crystal packing and the role of hydrogen bonds in the structural arrangement (Yeong et al., 2018).

Chemical Reactions and Properties

Benzyl [2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate and its derivatives undergo various chemical reactions, including intramolecular nucleophilic reactions and carbene-mediated C–H insertion reactions. These processes are crucial for the synthesis of benzo[a]carbazoles and indolo[2,3-a]carbazoles, demonstrating the compound's reactivity and versatility (Yang et al., 2014).

Scientific Research Applications

  • Butyrylcholinesterase Inhibition : Benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates have demonstrated strong preferential inhibition of butyrylcholinesterase, with some compounds being more active than the clinically used rivastigmine. This suggests potential applications in treating diseases like Alzheimer's where butyrylcholinesterase plays a role (Magar et al., 2021).

  • Anti-Inflammatory Potential : Benzo[g]indole-3-carboxylates, including derivatives of benzyl [2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate, have shown high potency against human 5-lipoxygenase, a key enzyme in inflammatory processes. This indicates potential as anti-inflammatory therapeutics (Karg et al., 2009).

  • Antineoplastic and Antifilarial Agents : Certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives have exhibited significant growth inhibition in cancer cells (L1210) and antifilarial activity against adult worms. This positions them as potential antineoplastic and antifilarial agents (Ram et al., 1992).

  • Analgesic and Anti-Inflammatory Activity : 2-Benzoyl-1-benzofuran-3-amines and 2-(pyridylcarbonyl)-1-benzothiophene-3-amines, related to benzyl carbamate compounds, have shown analgesic and anti-inflammatory activities (Rádl et al., 2000).

  • Neuroprotective Effects and Antioxidant Capacity : Compounds like 8e and 8g, which are related to benzyl carbamate, have shown potent antioxidant capacity and neuroprotective effects against oxidative stress-induced cell death, along with activation of the Nrf2 signaling pathway. This is significant for treating oxidative stress-related pathologies (Pachón-Angona et al., 2019).

  • Antibacterial Activity : Derivatives such as 1(1Hindol-3yl)ethanamine effectively restore antibacterial activity of ciprofloxacin against Staphylococcus aureus strains resistant to fluoroquinolones, suggesting a new antibacterial strategy (Héquet et al., 2014).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

benzyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c21-15-6-7-17-16(10-15)14(11-20-17)8-9-19-18(22)23-12-13-4-2-1-3-5-13/h1-7,10-11,20-21H,8-9,12H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYSKCJCRYHZAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC2=CNC3=C2C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451897
Record name Benzyl [2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl [2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate

CAS RN

53157-50-9
Record name Phenylmethyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53157-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl [2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl [2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate
Reactant of Route 2
Reactant of Route 2
Benzyl [2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Benzyl [2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate
Reactant of Route 4
Reactant of Route 4
Benzyl [2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate
Reactant of Route 5
Reactant of Route 5
Benzyl [2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate
Reactant of Route 6
Reactant of Route 6
Benzyl [2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate

Citations

For This Compound
1
Citations
S Oleynichenko - 2020 - search.proquest.com
This dissertation covers two projects utilizing organodiol catalyzed conjugate addition. The first project uses BINOL-derived organocatalysts to synthesize indolyl-propylene glycol …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.